2-Methylbuta-1,3-dien-1-one
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Overview
Description
2-Methylbuta-1,3-dien-1-one, also known as isoprene, is a volatile organic compound with the molecular formula C(_5)H(_6). It is a colorless liquid at room temperature and is highly flammable. This compound is a key building block in the production of synthetic rubber and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbuta-1,3-dien-1-one can be synthesized through various methods. One common method involves the dehydrogenation of isopentane. This process typically requires high temperatures and the presence of a catalyst, such as chromium oxide or platinum .
Industrial Production Methods
In industrial settings, this compound is primarily produced as a byproduct of the thermal cracking of naphtha or oil. The process involves heating the feedstock to high temperatures, causing the hydrocarbons to break down into smaller molecules, including this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylbuta-1,3-dien-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Polymerization: It can undergo polymerization to form polyisoprene, which is the primary component of natural rubber.
Electrophilic Addition: It reacts with halogens and hydrogen halides to form addition products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and potassium permanganate.
Polymerization: Catalysts such as titanium tetrachloride and aluminum alkyls are used.
Electrophilic Addition: Halogens like chlorine and bromine, and hydrogen halides like hydrogen chloride, are used under controlled conditions.
Major Products
Oxidation: Methanal (formaldehyde) and 2-oxopropanal (pyruvaldehyde).
Polymerization: Polyisoprene.
Electrophilic Addition: Halogenated alkanes and alkenes.
Scientific Research Applications
2-Methylbuta-1,3-dien-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methylbuta-1,3-dien-1-one involves its ability to undergo polymerization and form long-chain polymers. This process is initiated by the formation of a reactive intermediate, such as a carbocation or free radical, which then propagates the polymer chain . The molecular targets and pathways involved include the interaction with catalysts and the formation of covalent bonds between monomer units .
Comparison with Similar Compounds
2-Methylbuta-1,3-dien-1-one is similar to other conjugated dienes, such as:
1,3-Butadiene: Another important monomer used in the production of synthetic rubber.
2,3-Dimethylbuta-1,3-diene: Used in the synthesis of specialized polymers.
Uniqueness
What sets this compound apart is its role as the primary building block of natural rubber and its widespread use in the production of synthetic rubber . Its unique structure allows for the formation of highly elastic polymers, making it invaluable in various industrial applications .
Properties
CAS No. |
83897-55-6 |
---|---|
Molecular Formula |
C5H6O |
Molecular Weight |
82.10 g/mol |
InChI |
InChI=1S/C5H6O/c1-3-5(2)4-6/h3H,1H2,2H3 |
InChI Key |
PXMHXIKHKVXJLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=O)C=C |
Origin of Product |
United States |
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